molecular formula C19H17NO4 B6335525 Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) CAS No. 1025434-04-1

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)

Cat. No.: B6335525
CAS No.: 1025434-04-1
M. Wt: 323.3 g/mol
InChI Key: WKYFUFWCJIKRCS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) is 323.11575802 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFUFWCJIKRCS-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Alternative Substrate for ACC Synthase

Fmoc-L-Vinylglycine has been shown to act primarily as an alternative substrate for the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase . The compound undergoes a deaminase reaction catalyzed by ACC synthase, resulting in the production of α-ketobutyrate and ammonia. The kinetic parameters of this reaction are as follows:

ParameterValue
k(cat)1.8 s^-1^
K(m)1.4 mM
k(cat)/K(m)1300 M^-1^ s^-1^

It's noteworthy that the catalytic efficiency (k(cat)/K(m)) of Fmoc-L-Vinylglycine as a substrate for ACC synthase is only 0.17% of the enzyme's efficiency with its preferred substrate, S-adenosyl-L-methionine .

The catalytic mechanism involves the formation of a quinonoid intermediate with a maximum absorption (λ(max)) at 530 nm. This intermediate must then rearrange to a 2-aminocrotonate aldimine to yield the final products . The enzyme-L-VG complex partitions to products 500 times for every inactivation event, indicating that while it can act as an inhibitor, its primary role is that of an alternative substrate .

Inhibitory Activity

While Fmoc-L-Vinylglycine has been reported to act as a mechanism-based inhibitor of ACC synthase and other pyridoxal phosphate-dependent enzymes, recent research suggests that this inhibitory activity is secondary to its role as an alternative substrate . The compound's ability to act as both substrate and inhibitor makes it a valuable tool for studying enzyme mechanisms and developing potential enzyme modulators.

Applications in Peptide Synthesis

Fmoc-L-Vinylglycine plays a crucial role in peptide synthesis, particularly in the development of novel peptide-based materials and bioactive compounds.

Supramolecular Gel Formation

Fmoc-protected amino acids, including Fmoc-L-Vinylglycine, have emerged as excellent building blocks for the development of self-assembled functional structures . These structures can form supramolecular hydrogels with interesting properties:

  • Reversible network formation
  • Self-healing properties
  • pH-controlled gelation
  • High thermal stability
  • Thixotropic properties
  • Potential for drug delivery applications

Antibacterial Activity

While not specific to Fmoc-L-Vinylglycine, it's worth noting that some Fmoc-protected amino acids, such as Fmoc-Lys-Fmoc, have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This suggests potential applications for Fmoc-protected amino acids in developing new antimicrobial materials.

Research Implications

The unique properties of Fmoc-L-Vinylglycine make it a valuable tool in various areas of biochemical research:

  • Enzyme Mechanism Studies: Its dual role as substrate and inhibitor allows for detailed investigation of enzyme mechanisms, particularly for pyridoxal phosphate-dependent enzymes .
  • Peptide Design: The compound's ability to participate in supramolecular assembly processes makes it useful in designing novel peptide-based materials with tailored properties .
  • Biocompatible Reactions: The vinyl group in Fmoc-L-Vinylglycine can participate in biocompatible reactions, such as ring-closing metathesis, allowing for the generation of novel amino acid derivatives in biological contexts.

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